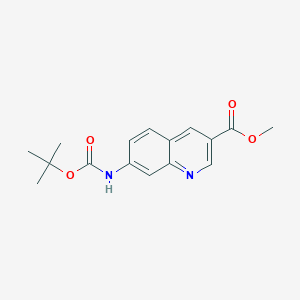![molecular formula C12H13F3O3 B13661528 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Vorbereitungsmethoden
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzoic acid: Similar structure but with a shorter carbon chain.
5-(Trifluoromethyl)pentanoic acid: Similar chain length but different substituent group.
4-(Trifluoromethoxy)phenylacetic acid: Different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the pentanoic acid chain, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C12H13F3O3 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
5-[4-(trifluoromethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-10-7-5-9(6-8-10)3-1-2-4-11(16)17/h5-8H,1-4H2,(H,16,17) |
InChI-Schlüssel |
CLFRMYRONKNUQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



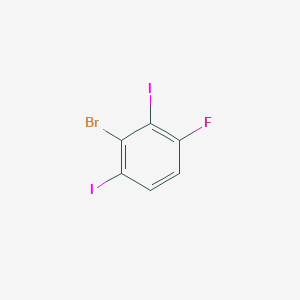
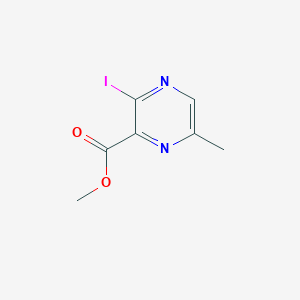
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
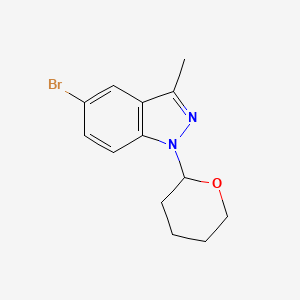
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
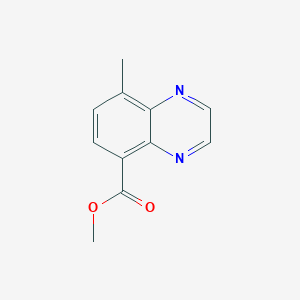
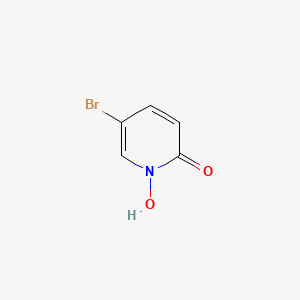
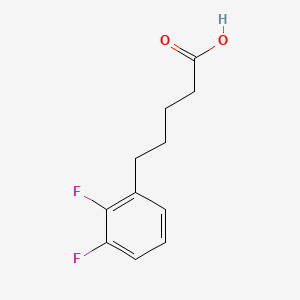
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

